molecular formula C13H13FO3 B7911622 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one

3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one

Cat. No.: B7911622
M. Wt: 236.24 g/mol
InChI Key: OSKHHMBQTBLEBY-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one is a chemical compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of a fluorophenyl group and a pyranone ring in its structure makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, such as 4-fluorobenzaldehyde, with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or ammonium acetate, and a solvent like ethanol or water. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. The use of environmentally benign solvents and catalysts is also emphasized to comply with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyranone ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: A simpler analog without the fluorophenyl group.

    3,5-Bis(2-fluorobenzylidene)tetrahydro-4H-pyran-4-one: A compound with two fluorobenzylidene groups.

    2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: A structurally related compound with a pyridine ring.

Uniqueness

The presence of the 4-fluorophenyl group in 3-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-4H-pyran-4-one imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-11-3-1-9(2-4-11)13(16)7-10-8-17-6-5-12(10)15/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKHHMBQTBLEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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